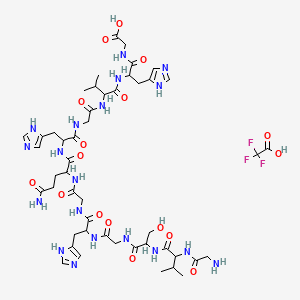

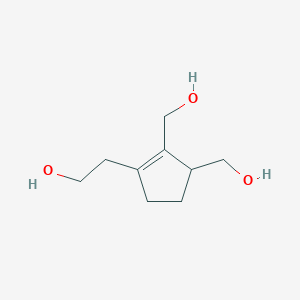

![molecular formula C23H25N5O4 B12109072 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanine-d5](/img/structure/B12109072.png)

9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanine-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-[[2-ベンジルオキシ-1-(ベンジルオキシメチル)-エトキシ]-メチル]グアニン-d5は、グアニンアナログの重水素化誘導体です。この化合物は、安定性の向上と明確な同位体標識を含む独自の特性により、科学研究で頻繁に使用されます。化合物の重水素原子は、質量分析法などのさまざまな分析技術において、内部標準として役立つため、特に有用です。

準備方法

合成経路と反応条件

9-[[2-ベンジルオキシ-1-(ベンジルオキシメチル)-エトキシ]-メチル]グアニン-d5の合成は、通常、複数のステップを含みます。

グアニンの保護: グアニン塩基は、最初に、望ましくない反応を防止するために保護されます。これは通常、シリル保護誘導体に変換することによって行われます。

アルキル化: 保護されたグアニンは、次に、炭酸カリウムなどの塩基の存在下で、ベンジルオキシ置換エチルハロゲン化物でアルキル化されます。

脱保護: シリル保護基は、酸性条件下で除去され、最終生成物が得られます。

工業的生産方法

この化合物の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、以下が含まれます。

バルク合成: 大量の出発原料が、工業用反応器内で反応されます。

精製: 粗生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製されます。

品質管理: 最終生成物は、純度と同位体標識の正確性を確保するために、厳格な品質管理手順を受けます。

化学反応の分析

反応の種類

9-[[2-ベンジルオキシ-1-(ベンジルオキシメチル)-エトキシ]-メチル]グアニン-d5は、さまざまな化学反応を起こす可能性があります。これには、以下が含まれます。

酸化: ベンジルオキシ基は、対応するアルデヒドまたはカルボン酸を形成するために酸化される可能性があります。

還元: 化合物は、ベンジルオキシ基を除去して、より単純なグアニン誘導体を得るために還元される可能性があります。

置換: ベンジルオキシ基は、適切な条件下で、他の官能基と置換される可能性があります。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬が一般的に使用されます。

還元: 触媒的水素化または水素化リチウムアルミニウムなどの還元剤の使用。

置換: 求核置換反応は、通常、水素化ナトリウムまたはtert-ブトキシカリウムなどの試薬を使用します。

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は通常、アルデヒドまたは酸を生成しますが、還元は、より単純なグアニン誘導体をもたらす可能性があります。

科学研究での用途

化学

化学において、9-[[2-ベンジルオキシ-1-(ベンジルオキシメチル)-エトキシ]-メチル]グアニン-d5は、その安定な同位体標識のために、質量分析における内部標準として使用されます。これは、複雑な混合物中の化合物を正確に定量化するのに役立ちます。

生物学

生物学的研究において、この化合物は、核酸の相互作用と酵素の速度論を研究するために使用されます。その重水素化形態は、代謝研究における正確な追跡と分析を可能にします。

医学

医学では、その潜在的な抗ウイルス特性について調査されています。グアニンアナログは、ウイルス複製を阻害することが知られており、重水素化形態は、安定性と有効性を向上させる可能性があります。

産業

産業において、この化合物は、医薬品や診断ツールの開発に使用されます。その独自の特性は、複雑な分子の合成と分析アプリケーションにおいて価値があります。

科学的研究の応用

Chemistry

In chemistry, 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanine-d5 is used as an internal standard in mass spectrometry due to its stable isotopic labeling. This helps in the accurate quantification of compounds in complex mixtures.

Biology

In biological research, this compound is used to study nucleic acid interactions and enzyme kinetics. Its deuterated form allows for precise tracking and analysis in metabolic studies.

Medicine

In medicine, it is explored for its potential antiviral properties. Guanine analogs are known to inhibit viral replication, and the deuterated form may offer enhanced stability and efficacy.

Industry

Industrially, this compound is used in the development of pharmaceuticals and diagnostic tools. Its unique properties make it valuable in the synthesis of complex molecules and in analytical applications.

作用機序

9-[[2-ベンジルオキシ-1-(ベンジルオキシメチル)-エトキシ]-メチル]グアニン-d5の作用機序には、核酸への組み込みまたは酵素との相互作用が含まれます。重水素原子は安定性を提供し、NMR分光法などの技術を使用して詳細な機構的研究を可能にします。

分子標的と経路

核酸: 化合物は、DNAまたはRNAに組み込まれ、その構造と機能に影響を与える可能性があります。

酵素: これは、ポリメラーゼやキナーゼなどの核酸代謝に関与する酵素を阻害する可能性があります。

類似化合物の比較

類似化合物

9-[[2-ベンジルオキシ-1-(ベンジルオキシメチル)-エトキシ]-メチル]グアニン: 化合物の非重水素化形態。

アシクロビル: 抗ウイルス剤として使用される別のグアニンアナログ。

ガンシクロビル: アシクロビルに似ていますが、より広いスペクトルを持っています。

独自性

9-[[2-ベンジルオキシ-1-(ベンジルオキシメチル)-エトキシ]-メチル]グアニン-d5の独自性は、重水素標識にあり、安定性を向上させ、正確な分析アプリケーションを可能にします。これは、正確な定量化と追跡が不可欠な研究環境において、特に価値があります。

類似化合物との比較

Similar Compounds

9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanine: The non-deuterated form of the compound.

Acyclovir: Another guanine analog used as an antiviral agent.

Ganciclovir: Similar to acyclovir but with a broader spectrum of activity.

Uniqueness

The uniqueness of 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]guanine-d5 lies in its deuterium labeling, which provides enhanced stability and allows for precise analytical applications. This makes it particularly valuable in research settings where accurate quantification and tracking are essential.

特性

IUPAC Name |

2-amino-9-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]-1H-purin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4/c24-23-26-21-20(22(29)27-23)25-15-28(21)16-32-19(13-30-11-17-7-3-1-4-8-17)14-31-12-18-9-5-2-6-10-18/h1-10,15,19H,11-14,16H2,(H3,24,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRKSAOEJZMVHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)OCN3C=NC4=C3N=C(NC4=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

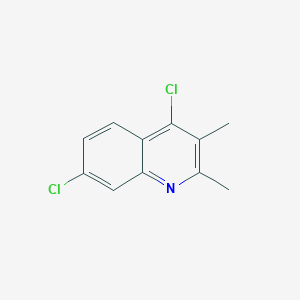

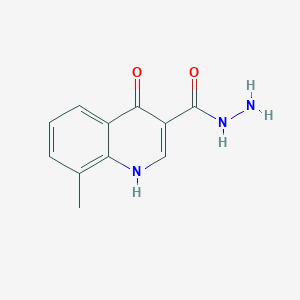

![3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12108995.png)

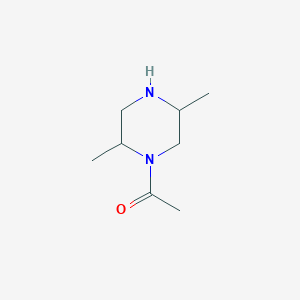

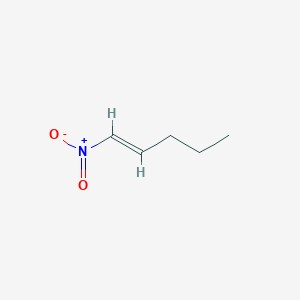

![tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12109000.png)

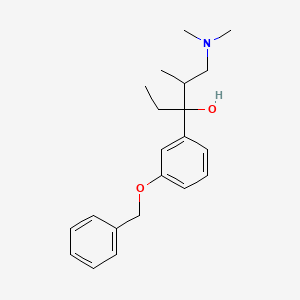

![2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol](/img/structure/B12109005.png)

![Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B12109014.png)